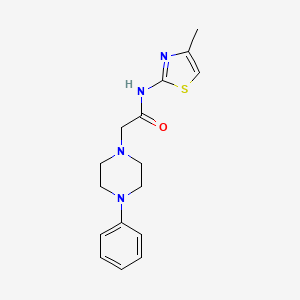![molecular formula C21H29N3OS B5988843 3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B5988843.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Once the individual rings are prepared, they are coupled together using a series of reactions that may include nucleophilic substitution and amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,3-thiazol-2-yl)methanamine
- 2-(4-methyl-1,3-thiazol-5-yl)ethanol
- 4-imidazol-1-yl-3-(trifluoromethyl)aniline
Uniqueness
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide is unique due to its combination of a thiazole ring, a piperidine ring, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-17-20(26-16-22-17)11-12-21(25)23-19-10-6-14-24(15-19)13-5-9-18-7-3-2-4-8-18/h2-4,7-8,16,19H,5-6,9-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUKXUAMNBYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B5988766.png)
![(2E,5E)-5-[(4-nitrophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B5988773.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5988776.png)
![Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate](/img/structure/B5988807.png)
![ethyl (5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5988815.png)
![7-(difluoromethyl)-N-[(2-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5988816.png)
![7-(cyclobutylmethyl)-2-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5988818.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenyl-2-propynamide](/img/structure/B5988819.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5988831.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N,N-diethylpropanamide](/img/structure/B5988839.png)

![N-({1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5988851.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE](/img/structure/B5988860.png)
![2-(1-cyclohexen-1-yl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5988865.png)
